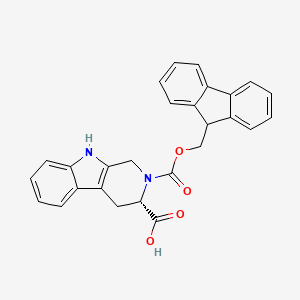

Acide Fmoc-L-1,2,3,4-tétrahydronorharman-3-carboxylique

Vue d'ensemble

Description

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a synthetic compound with the molecular formula C27H22N2O4 and a molecular weight of 438.47 g/mol . It is a derivative of norharman, a naturally occurring β-carboline alkaloid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .

Applications De Recherche Scientifique

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its ability to protect the amino group during reactions.

Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

Biological Studies: It serves as a building block in the study of protein-protein interactions and enzyme-substrate interactions.

Industrial Applications: The compound is used in the production of synthetic peptides for research and industrial purposes.

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of tetrahydro-β-carboline (thbc), which has been implicated in various biological activities .

Biochemical Pathways

Related compounds such as β-carbolines have been implicated in various biological processes, including cytotoxicity and insecticidal activities .

Analyse Biochimique

Biochemical Properties

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid: plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes facilitates the incorporation of the β-carboline moiety into peptides, enhancing their stability and biological activity. Additionally, Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can interact with various proteins and other biomolecules, forming stable complexes that can be studied for their biochemical properties .

Cellular Effects

The effects of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced peptide stability and biological activity. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of peptides and other bioactive molecules. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can influence its biological activity and its interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with L-tryptophan, which undergoes cyclization to form the tetrahydronorharman core structure.

Fmoc Protection: The amino group of the tetrahydronorharman is protected using the Fmoc group.

Industrial Production Methods: Industrial production of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions:

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains, which are essential in peptide synthesis.

Comparaison Avec Des Composés Similaires

Fmoc-L-tryptophan: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-phenylalanine: Similar in function, used for protecting the amino group in peptide synthesis.

Fmoc-L-lysine: Used in peptide synthesis for its ability to protect the amino group.

Uniqueness: Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is unique due to its tetrahydronorharman core structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex peptides and peptidomimetics .

Propriétés

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHULIKSMJSELI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204322-23-6 | |

| Record name | (3S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)